Chloropanaxydiol

Description

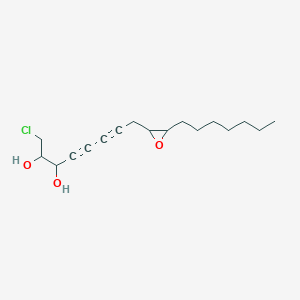

Chloropanaxydiol (C₁₇H₂₅ClO₃, exact mass: 312.1492) is a chlorinated polyacetylene derivative first isolated from Panax ginseng (syn. Panax schinseng). Its structure features a diol group (-OH) and a chlorine substituent, contributing to its notable bioactivity . The compound exhibits a specific optical rotation of [α]D = −37.2° (c = 0.2, MeOH) and is recognized for its cytotoxic properties, making it a subject of interest in pharmacological research . This compound’s biosynthesis in plants is linked to stress responses, as observed in agarwood beetle larval stages, where its upregulation suggests a defensive role .

Properties

CAS No. |

114687-51-3 |

|---|---|

Molecular Formula |

C17H25ClO3 |

Molecular Weight |

312.8 g/mol |

IUPAC Name |

1-chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol |

InChI |

InChI=1S/C17H25ClO3/c1-2-3-4-5-8-11-16-17(21-16)12-9-6-7-10-14(19)15(20)13-18/h14-17,19-20H,2-5,8,11-13H2,1H3 |

InChI Key |

BPRJTLAULHNDLP-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O |

Canonical SMILES |

CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O |

Other CAS No. |

114687-51-3 |

Synonyms |

1-chloro-9,10-epoxy-4,6-heptadecadiyne-2,3-diol CEHD |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol involves multiple steps. One common synthetic route includes the following steps:

Formation of the Diyne Moiety: The diyne structure can be synthesized through a coupling reaction, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes.

Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction, typically using a peracid like m-chloroperbenzoic acid (m-CPBA).

Chlorination: The final step involves the chlorination of the compound, which can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide (OH-) or amines (NH2-) replace the chlorine atom

Scientific Research Applications

1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups

Mechanism of Action

The mechanism of action of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or DNA. The diyne moiety can participate in cycloaddition reactions, leading to the formation of new chemical entities. These interactions can modulate biological pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Chloropanaxydiol belongs to a class of polyacetylenic lipids. Key structural analogs include:

Dihydropanaxacol (C₁₇H₂₈O₃)

- Structural Differences : Lacks the chlorine atom present in this compound, replacing it with a hydroxyl group. This modification reduces molecular polarity and alters hydrophobic interactions .

- Source : Also derived from Panax species .

Saponin H and Assamsaponin D

- Structural Differences: These are triterpenoid saponins with glycosidic linkages, contrasting with this compound’s linear polyacetylene backbone. Their larger molecular weights (e.g., Saponin H: ~800–1000 Da) reflect carbohydrate moieties absent in this compound .

- Source : Co-occur in Panax ginseng and agarwood beetle-associated metabolites .

Eremopetasinorol

- Structural Differences: A sesquiterpenoid with a fused ring system, lacking the diol and chlorine groups critical to this compound’s activity .

Functional Comparison Based on Pharmacological Activity

Cytotoxicity

- This compound : Demonstrates cytotoxicity against multiple cancer cell lines, attributed to its chlorine-enhanced electrophilic reactivity .

- Dihydropanaxacol : Exhibits milder cytotoxicity due to reduced electrophilicity .

- Saponin H/Assamsaponin D: Primarily immunomodulatory and anti-inflammatory, with minimal direct cytotoxicity .

Metabolic Roles

- This compound and Eremopetasinorol are upregulated in agarwood beetle larvae, suggesting roles in chemical defense. However, Eremopetasinorol’s sesquiterpenoid structure may deter predators via odor, whereas this compound directly disrupts cellular membranes .

Table 1: Comparative Analysis of this compound and Analogues

| Compound | Molecular Formula | Source | Key Activity | Structural Uniqueness |

|---|---|---|---|---|

| This compound | C₁₇H₂₅ClO₃ | Panax ginseng | Cytotoxic | Chlorinated diol |

| Dihydropanaxacol | C₁₇H₂₈O₃ | Panax species | Mild cytotoxicity | Non-chlorinated diol |

| Saponin H | C₄₂H₆₆O₁₄ | Panax ginseng | Immunomodulatory | Triterpenoid glycoside |

| Eremopetasinorol | C₁₅H₂₄O₂ | Agarwood beetle | Defense signaling | Sesquiterpenoid |

Key Findings :

- Chlorine substitution enhances cytotoxicity compared to non-halogenated analogs like Dihydropanaxacol .

- Structural complexity (e.g., glycosides in saponins) shifts activity from cytotoxicity to immunomodulation .

Discussion of Comparative Advantages and Limitations

- Saponins : Broader therapeutic applications but require higher doses and complex synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.